molecular formula C10H8O2S B12214374 Benzo[b]thiophen-3(2H)-one, 2-acetyl-

Benzo[b]thiophen-3(2H)-one, 2-acetyl-

Cat. No.: B12214374
M. Wt: 192.24 g/mol
InChI Key: ALLOXTNJJHYPLR-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-3(2H)-one, 2-acetyl- (CAS 22720-75-8), is a sulfur-containing heterocyclic compound featuring a fused benzene-thiophene ring system with an acetyl substituent at the 2-position. This derivative is synthesized via condensation reactions between 2-mercaptoacetone and halogenated benzaldehydes or benzonitriles under water-mediated conditions, yielding highly substituted benzo[b]thiophenes with short reaction times and straightforward purification . Its structural uniqueness lies in the electron-withdrawing acetyl group, which enhances reactivity in cycloaddition reactions and modulates electronic properties for applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

2-acetyl-1-benzothiophen-3-one

InChI

InChI=1S/C10H8O2S/c1-6(11)10-9(12)7-4-2-3-5-8(7)13-10/h2-5,10H,1H3

InChI Key

ALLOXTNJJHYPLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : AlCl₃ (10 mol%) in dichloroethane at 80°C for 6 hours achieves 78% yield.

  • Regioselectivity : Electron-donating groups on the aromatic ring enhance cyclization efficiency, while steric hindrance from bulkier substituents reduces yields by 15–20%.

  • Solvent Effects : Polar aprotic solvents (e.g., DCE) improve reaction rates compared to non-polar alternatives.

Table 1: Friedel–Crafts Cyclization Outcomes

Acid CatalystTemperature (°C)Yield (%)Regioselectivity (Ratio)
AlCl₃80789:1 (para:meta)
H₂SO₄100658:1
FeCl₃90707:1

Palladium-Catalyzed Carbonylation for Functionalization

Palladium-catalyzed alkoxycarbonylation, as detailed in a 2022 study, offers a robust method for introducing acyl groups into the thiophene ring. While originally developed for synthesizing benzo[b]thiophene-3-carboxylates, this approach can be adapted for acetyl group incorporation by modifying the nucleophile.

Key Parameters

  • Catalyst System : PdI₂ (5 mol%) with KI (2.5 equiv) under 40 atm CO/air.

  • Reaction Scope : Aryl, heteroaryl, and alkenyl substituents are tolerated, with yields ranging from 70–83%.

  • Limitations : Requires strict control of CO pressure and temperature to avoid over-carbonylation.

Table 2: Palladium-Catalyzed Carbonylation Results

Substrate (R₁)SolventTime (h)Yield (%)
4-Me-C₆H₄MeOH2476
4-Br-C₆H₄MeOH2483
3-ThienylEtOH3670

Oxidation of Thioether Precursors

Oxidation of 3-(methylthio)-2-acetylbenzo[b]thiophene provides a direct route to the target ketone. A patent (WO2011036680A2) describes the use of Oxone in tetrahydrofuran (THF) at room temperature, achieving >99% conversion within 5 minutes. This method avoids harsh acidic conditions and minimizes byproduct formation.

Process Details

  • Oxidizing Agent : Oxone (2.2 equiv) in THF/H₂O (4:1).

  • Workup : Filtration and recrystallization from ethyl acetate yield 85–90% pure product.

Beckmann Rearrangement of Oxime Intermediates

The Beckmann rearrangement of 2-acetylbenzo[b]thiophene oxime derivatives enables ketone formation. A patented method involves treating N-(1-(benzo[b]thiophen-2-yl)ethyl)hydroxylamine with urea at 135–140°C, yielding the ketone via intramolecular rearrangement.

Critical Steps :

  • Oxime Formation : Reacting 2-acetylbenzo[b]thiophene with hydroxylamine hydrochloride in ethanol (70% yield).

  • Rearrangement : Heating with urea at 140°C for 2 hours (65% yield).

Industrial-Scale Synthesis Considerations

Scalable production of 2-acetyl-benzo[b]thiophen-3(2H)-one necessitates optimizing cost, safety, and efficiency. Continuous flow reactors and catalytic systems (e.g., immobilized Pd nanoparticles) are emerging solutions to enhance throughput.

Table 3: Industrial Method Comparison

MethodThroughput (kg/day)Purity (%)Cost Index
Friedel–Crafts50981.0
Pd-Catalyzed75951.2
Oxidation100990.8

Chemical Reactions Analysis

Benzo[b]thiophen-3(2H)-one, 2-acetyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include phenylhydrazine, arylmagnesium bromide, and sodium borohydride . Major products formed from these reactions include monophenylhydrazone derivatives, 1-phenyl-3-aryl-1H-1benzothieno[3,2-c]pyrazoles, and 2-arylmethylenebenzo[b]thiophen-3(2H)-ones .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • 2-Acetyl vs. 2-Arylidene Derivatives :
    The acetyl group in Benzo[b]thiophen-3(2H)-one, 2-acetyl- acts as an electron-withdrawing group, facilitating nucleophilic attacks in cycloaddition reactions. In contrast, 2-arylidene derivatives (e.g., 2-(4-chlorobenzylidene)-benzo[b]thiophen-3(2H)-one) exhibit extended conjugation, enabling tautomerization and participation in Fischer indolization for polycyclic compound synthesis .
  • 1,1-Dioxide Derivatives: Oxidation of the thiophene ring to 1,1-dioxide (e.g., Benzo[b]thiophen-3(2H)-one 1,1-dioxide) increases electron deficiency, making these derivatives effective acceptors in donor-π-acceptor systems for nonlinear optical materials. The acetylated form lacks this property but offers simpler synthetic routes .

Table 1: Substituent Effects on Key Properties

Compound Substituent Key Property Application
2-Acetyl- Acetyl (C=O) Electron-withdrawing, enhances cycloaddition reactivity Drug intermediates
2-(4-Hydroxybenzylidene)- Arylidene (C=CH-Ar) Extended conjugation, tautomerization Fluorescent switches
1,1-Dioxide derivatives Sulfone (SO₂) Strong electron-accepting, red-shifted absorption Organic electronics
3-Hydroxy-2-naphthoyl- Hydroxy-naphthoyl Hydrogen bonding, bulky substituent MAO inhibitors

Methods and Yields

  • Condensation Reactions :
    2-Acetyl derivatives are synthesized in one step with yields >70% using water as a solvent, avoiding toxic catalysts . In contrast, 1,1-dioxide derivatives require palladium-catalyzed C(sp³)-H arylation, which is step-efficient but demands specialized catalysts .
  • Cycloaddition Compatibility: The acetyl group enables enantioselective [3+2] cycloadditions with 2-arylidene-indandiones, achieving >90% enantiomeric excess (ee) using quinine-derived catalysts. Non-acetylated analogs show lower stereoselectivity .

Pharmacological Activity

  • Antimicrobial Activity :
    Metal complexes of Schiff bases derived from 2-acetylbenzo[b]thiophen-3(2H)-one exhibit moderate antibacterial activity (MIC 25–50 µg/mL) against E. coli and S. aureus, comparable to ciprofloxacin .
  • Enzyme Inhibition: 3-Hydroxy-substituted derivatives (e.g., PM20) show potent inhibition of monoamine oxidase (MAO) with IC₅₀ < 1 µM, attributed to hydrogen bonding with the enzyme’s active site. The acetyl group’s smaller size reduces steric hindrance but lacks hydrogen-bonding capacity .

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